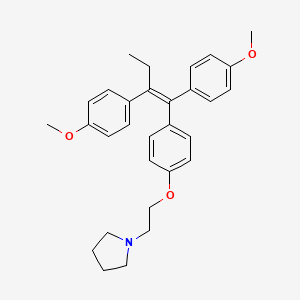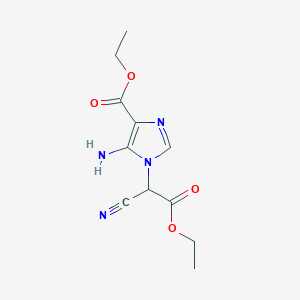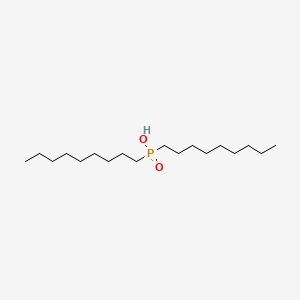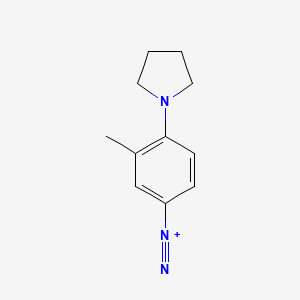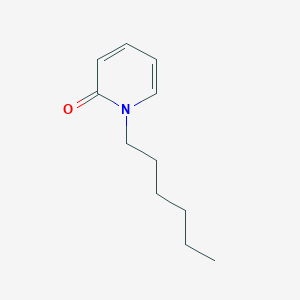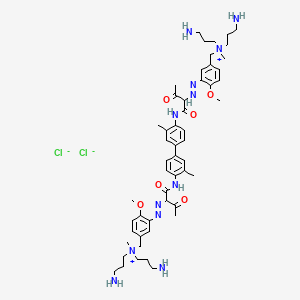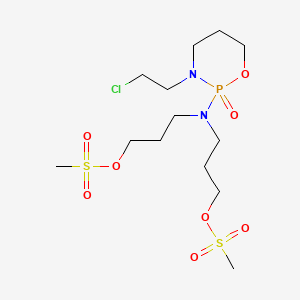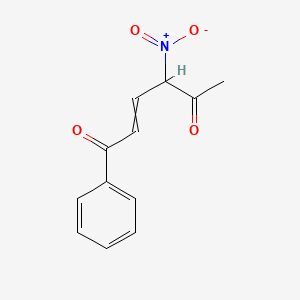![molecular formula C11H12ClNO B14674780 3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride CAS No. 39145-43-2](/img/structure/B14674780.png)
3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride is an organic compound with a molecular formula of C11H13NOCl It is a derivative of cinnamoyl chloride, where the phenyl ring is substituted with a dimethylamino group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride typically involves the reaction of 3-[4-(Dimethylamino)phenyl]prop-2-enoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:
3-[4-(Dimethylamino)phenyl]prop-2-enoic acid+SOCl2→3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product.
化学反应分析
Types of Reactions
3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Addition Reactions: The double bond in the prop-2-enoyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions to form the corresponding amides, esters, and thioesters.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents to reduce the acyl chloride to the alcohol.
Addition: Electrophiles such as bromine or hydrogen halides can add across the double bond under controlled conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction of the acyl chloride group.
科学研究应用
3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Material Science: Used in the preparation of functionalized polymers and other advanced materials.
作用机制
The mechanism of action of 3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form various derivatives. The dimethylamino group can also participate in electronic interactions, influencing the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
Cinnamoyl Chloride: Lacks the dimethylamino substitution, making it less reactive in certain nucleophilic substitution reactions.
4-Dimethylaminocinnamaldehyde: Contains an aldehyde group instead of an acyl chloride, leading to different reactivity and applications.
3-[4-(Dimethylamino)phenyl]prop-2-enoic Acid: The precursor to the acyl chloride, with different reactivity due to the presence of the carboxylic acid group.
Uniqueness
3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride is unique due to the presence of both the acyl chloride and dimethylamino groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
属性
IUPAC Name |
3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)10-6-3-9(4-7-10)5-8-11(12)14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWPRCWBKDCVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720717 |
Source


|
| Record name | 3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39145-43-2 |
Source


|
| Record name | 3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
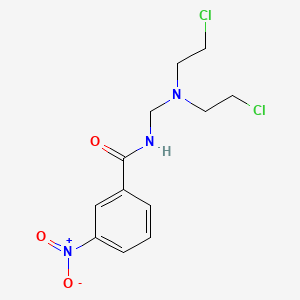
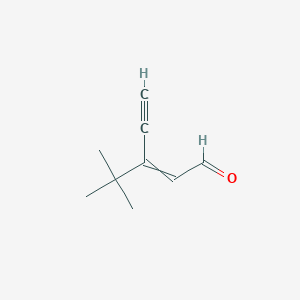
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
